(r)-1-Boc-3-(4-fluorophenyl)piperazine
Description
Significance of Piperazine (B1678402) Scaffold in Drug Discovery
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a frequently encountered structural motif in a vast array of biologically active compounds and approved drugs. nih.gov Its prevalence is not coincidental but is rooted in a combination of favorable chemical and physical properties that medicinal chemists can exploit to design better drugs. nih.govtandfonline.com
Piperazine as a Privileged Structure
The concept of a "privileged structure" refers to molecular scaffolds that are capable of binding to multiple, unrelated biological targets through versatile and specific interactions. tandfonline.com The piperazine moiety is widely recognized as such a structure. tandfonline.comtandfonline.comresearchgate.nettandfonline.com It is a key component in drugs spanning numerous therapeutic categories, including anticancer, antipsychotic, antibacterial, and anti-inflammatory agents. researchgate.nettandfonline.com The adaptability of the piperazine ring allows it to serve as a versatile scaffold for designing and optimizing new medicines. tandfonline.com A paper published a few years ago classified piperazine as the third most common nitrogen heterocycle in FDA-approved drugs. tandfonline.com
Influence on Structural and Conformational Characteristics for Target Interaction
The three-dimensional shape of a molecule is critical for its interaction with biological targets like proteins and enzymes. The piperazine ring typically adopts a chair conformation, which provides a rigid and well-defined geometry for the presentation of substituents. wikipedia.orged.ac.uk This conformational rigidity can be advantageous for achieving high-affinity binding to a target. tandfonline.com Furthermore, the piperazine ring can act as a linker or spacer between different pharmacophoric groups, orienting them in the correct spatial arrangement for optimal interaction with a biological receptor. nih.govtandfonline.com The chemical reactivity of piperazine facilitates its use as a scaffold to connect different essential groups within the same molecule. tandfonline.com
Importance of Stereochemistry and Enantiopurity in Pharmaceutical Development
Many drug molecules are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. nih.gov While these enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit vastly different pharmacological and toxicological profiles within the chiral environment of the human body. researchgate.netnih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects. nih.govnih.gov
Therefore, the stereochemical purity of a drug is of paramount importance. researchgate.net Regulatory agencies like the U.S. Food and Drug Administration (FDA) now require that all chiral bioactive drug molecules be isolated and tested for their individual efficacy and safety. researchgate.net The development of single-enantiomer drugs, a process sometimes referred to as a "chiral switch," can lead to improved therapeutic indices, simpler pharmacokinetic profiles, and reduced potential for drug interactions. nih.govresearchgate.net This focus on enantiopurity underscores the need for chiral building blocks in drug synthesis.
Overview of (R)-1-Boc-3-(4-fluorophenyl)piperazine as a Key Chiral Building Block
This compound is a prime example of a chiral building block that has gained significance in modern medicinal chemistry. It is a derivative of piperazine that incorporates several key features: a chiral center at the 3-position with a defined (R)-configuration, a 4-fluorophenyl group attached to this chiral center, and a Boc (tert-butyloxycarbonyl) protecting group on one of the nitrogen atoms.
The Boc group is a common protecting group in organic synthesis, allowing for selective reactions at the other nitrogen atom. The 4-fluorophenyl group is a common substituent in drug molecules, often introduced to modulate properties like metabolic stability and target binding affinity. The defined (R)-stereochemistry at the chiral center is crucial for ensuring the synthesis of the desired enantiomer of the final drug product. This building block is utilized in the synthesis of various pharmaceutical agents.
Below are the key chemical properties of this compound:
| Property | Value | Source |
| IUPAC Name | tert-butyl (R)-3-(4-fluorophenyl)piperazine-1-carboxylate | achemblock.com |
| CAS Number | 1228559-51-0 | achemblock.com |
| Molecular Formula | C15H21FN2O2 | achemblock.com |
| Molecular Weight | 280.34 g/mol | achemblock.comcymitquimica.com |
| Purity | ≥95% | achemblock.com |
| Appearance | Solid | cymitquimica.com |
The strategic combination of these features makes this compound a valuable and versatile intermediate for the construction of complex, chirally pure drug candidates.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H21FN2O2 |
|---|---|
Molecular Weight |
280.34 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(4-fluorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3/t13-/m0/s1 |
InChI Key |
CFBUTNFXRFULBP-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)C2=CC=C(C=C2)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Advanced Stereoselective Synthetic Methodologies for R 1 Boc 3 4 Fluorophenyl Piperazine and Analogues
Asymmetric Construction of the Piperazine (B1678402) Core
A powerful strategy for the direct functionalization of the piperazine ring is the asymmetric deprotonation (lithiation) of an N-Boc protected piperazine, followed by trapping the resulting configurationally stable organolithium intermediate with an electrophile. acs.orgnih.gov This method allows for the direct introduction of substituents at the α-position to a nitrogen atom with high enantioselectivity.
A notable application of this is the synthesis of enantiopure α-substituted piperazines from an α-methylbenzyl-functionalized N-Boc piperazine. acs.orgnih.gov The process utilizes a strong base, such as s-butyllithium (s-BuLi), in complex with a chiral diamine like (–)-sparteine or a (+)-sparteine surrogate, to achieve stereoselective deprotonation. acs.orgnih.gov The subsequent reaction with an electrophile provides access to a variety of piperazine derivatives as single stereoisomers. acs.orgmdpi.com
Detailed mechanistic studies have been crucial for optimizing the asymmetric lithiation-trapping of N-Boc piperazines. acs.orgnih.gov In situ Infrared (IR) spectroscopy has been employed to monitor the reaction, allowing for the optimization of lithiation times and providing insights into the reaction kinetics. acs.orgnih.govacs.org
Studies on related N-Boc heterocycles, like pyrrolidine (B122466) and piperidine (B6355638), have revealed the importance of the rotation of the tert-butoxycarbonyl (Boc) group for a successful substitution. acs.org For instance, in N-Boc-2-phenylpyrrolidine, the rotation of the Boc group is slow at -78 °C, leading to poor yields, which improve at higher temperatures (-50 °C). acs.org In contrast, for the analogous piperidine, this rotation is significantly faster even at -78 °C. acs.org These investigations also identified potential side reactions, such as ring-fragmentation of the lithiated piperazine intermediate. This fragmentation could be suppressed by using sterically hindered N-alkyl groups on the distal nitrogen atom. acs.orgnih.gov The generation of a racemic organolithium from N-Boc-piperidine and its subsequent dynamic resolution using a chiral ligand highlights two possible mechanisms for achieving enantioselectivity: dynamic kinetic resolution (DKR) and dynamic thermodynamic resolution (DTR). nih.gov
Research has surprisingly revealed that the electrophile and the substituent on the distal nitrogen (N4) of the piperazine ring play a critical role in determining the yield and enantioselectivity of the substitution reaction. acs.orgnih.gov This finding was unexpected, as the electrophile is the last reagent added to the reaction. The nature of the distal N-substituent can influence the stability of the lithiated intermediate and the stereochemical outcome of the trapping step. acs.orgnih.gov For example, sterically bulky groups at the N4-position were found to minimize ring fragmentation, thereby improving yields. acs.org The choice of electrophile also significantly impacts the stereoselectivity, indicating its involvement in the stereodetermining step of the reaction. acs.org
Table 1: Influence of Distal N-Substituent on Asymmetric Lithiation-Trapping
| Distal N-Substituent | Electrophile (E+) | Product Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| Methyl | MeI | 55 | 95:5 |
| Benzyl | MeI | 75 | 96:4 |
| Isopropyl | MeI | 80 | >98:2 |
To overcome issues of low enantioselectivity with certain electrophiles, a novel "diamine switch" strategy was developed. acs.orgnih.gov This approach involves performing the initial lithiation with one chiral diamine ligand (e.g., (–)-sparteine) and then adding a second, achiral diamine ligand before the introduction of the electrophile. This ligand exchange process can regenerate the reactive chiral complex, potentially leading to a catalytic cycle and, more importantly, can significantly improve the enantiomeric ratio of the final product for electrophiles that previously gave poor results. acs.orgnih.gov This strategy adds a layer of versatility to the methodology, allowing it to be tailored for a wider range of electrophiles. acs.org
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products like amino acids and carbohydrates, which can be used as starting materials for asymmetric synthesis. nih.govyoutube.com This approach is a cornerstone for the synthesis of complex chiral molecules, including substituted piperazines.
Various strategies have been developed that start from readily available chiral building blocks. For example:
From Amino Acids: Optically pure amino acids are versatile starting materials. nih.govresearchgate.netnih.gov A common route involves converting the amino acid into a key 1,2-diamine intermediate, which then undergoes cyclization to form the piperazine ring. nih.govrsc.orgresearchgate.net For instance, a five-step sequence starting from various amino acids can produce 3-substituted piperazine-2-acetic acid esters. nih.gov Similarly, (R)-(+)-2-methylpiperazine has been synthesized from (R)-(–)-phenylglycinol, which acts as a chiral auxiliary. nih.gov
From Carbohydrates: Chiral carbohydrates have also been employed. For example, a pyrano-fused tetrasubstituted piperazine was synthesized from a cis-oriented epoxy triflate derived from a ribopyranoside, which reacted with N,N′-dibenzyl ethylenediamine. nih.gov
Using Chiral Auxiliaries: The use of a chiral auxiliary, such as Ellman's auxiliary, attached to an α-amino sulfinylimine derived from (R)-phenylglycinol, enabled the diastereoselective nucleophilic addition of the Ruppert–Prakash reagent (TMSCF₃) to synthesize homochiral cis-2-phenyl-3-(trifluoromethyl)piperazines. nih.gov
These methods leverage the inherent stereochemistry of the starting material to control the configuration of the newly formed chiral centers in the piperazine product. nih.govresearchgate.net
Transition metal catalysis offers a powerful and versatile platform for the asymmetric synthesis of piperazines. rsc.org These methods often involve the formation of the heterocyclic ring through cyclization reactions, with stereochemistry being controlled by a chiral ligand complexed to the metal center.
Palladium-Catalyzed Syntheses: Palladium catalysts are widely used for constructing piperazine rings.
Decarboxylative Allylic Alkylation: The asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones provides access to highly enantioenriched α-tertiary piperazin-2-ones, which can be reduced to the corresponding tertiary piperazines. nih.gov
Hydrogenation: Asymmetric hydrogenation of pyrazin-2-ols using a palladium catalyst yields chiral piperazin-2-ones with excellent enantioselectivity, which can then be converted to the desired piperazines. dicp.ac.cnrsc.org
Cyclization of Propargyl Carbonates: A modular synthesis of highly substituted piperazines has been developed via the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with various diamine components, proceeding with high yield and stereocontrol. acs.orgnih.gov
Iridium-Catalyzed Syntheses: Iridium catalysts have enabled novel and atom-economical routes to piperazines.
From Diols and Amines: A green method involves the cyclocondensation of diols and amines in the presence of an iridium catalyst ([Cp*IrCl₂]₂) to form piperazines. nih.govdtu.dk
[3+3] Cycloadditions: A powerful method for synthesizing C-substituted piperazines involves the formal [3+3] cycloaddition of imines catalyzed by an iridium complex, [IrCl(cod)(PPh₃)]. This approach is highly atom-economical and provides a single diastereomer under mild conditions. nih.govacs.org
Photoredox Catalysis: Visible-light-promoted decarboxylative annulation between a glycine-derived diamine and various aldehydes can be catalyzed by an iridium-based photoredox catalyst to furnish 2-substituted piperazines. mdpi.comorganic-chemistry.org
Rhodium-Catalyzed Syntheses: Rhodium catalysts have been effective in the asymmetric synthesis of related N-heterocycles, with principles applicable to piperazines. For instance, the Rh-catalyzed asymmetric 1,4-addition of arylboronic acids to dihydropyridinones is a key step in synthesizing chiral 4-aryl-2-piperidinones. nih.gov Similarly, Rh-catalyzed [2+2+2] cycloadditions provide access to polysubstituted piperidines. nih.govsnnu.edu.cn
Copper-Catalyzed Syntheses: Copper-catalyzed reactions provide alternative pathways. The use of stannyl (B1234572) amine protocol (SnAP) reagents in a copper-mediated cyclization with imines allows for the synthesis of C-functionalized piperazines. mdpi.com While initially requiring stoichiometric copper, catalytic versions have also been developed. mdpi.com
Table 2: Overview of Selected Metal-Catalyzed Asymmetric Syntheses of Piperazines & Analogues
| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Palladium | Asymmetric Hydrogenation | Pyrazin-2-ols | Excellent ee (up to 90%), provides chiral piperazin-2-ones | dicp.ac.cnrsc.org |
| Palladium | Decarboxylative Cyclization | Propargyl carbonates, Diamines | High yield, high regio- and stereocontrol, modular | acs.orgnih.gov |
| Iridium | [3+3] Cycloaddition | Imines | 100% atom-economical, single diastereomer formation | nih.govacs.org |
| Iridium | Cyclocondensation | Diols, Amines | Green and atom-economical | nih.govdtu.dk |
| Rhodium | Asymmetric 1,4-Addition | Arylboronic acids, Dihydropyridinones | High ee (98%), key for piperidinone synthesis | nih.gov |
Diastereoselective Functionalization of Piperazine Precursors
The direct functionalization of a pre-formed piperazine ring is an alternative strategy for introducing substituents with stereocontrol. mdpi.com Diastereoselective C-H functionalization allows for the modification of the piperazine core at specific carbon atoms. mdpi.com One such method is the asymmetric lithiation of N-Boc protected piperazines using s-BuLi in the presence of a chiral ligand like (-)-sparteine (B7772259). mdpi.com This approach enables the α-functionalization of the piperazine ring with good levels of diastereocontrol. mdpi.com
Another powerful technique involves rhodium-catalyzed C-H insertion reactions. nsf.govnih.gov The site selectivity of the functionalization (e.g., at the C2, C3, or C4 position) can be controlled by the choice of the rhodium catalyst and the nitrogen protecting group on the piperazine precursor. nsf.govnih.gov For instance, N-Boc-piperidine functionalization catalyzed by Rh₂(R-TCPTAD)₄ can generate 2-substituted analogs with varying levels of stereoselectivity. nih.gov While direct C-H functionalization at the C3 position can be challenging due to the electronic effects of the nitrogen atoms, indirect methods such as the cyclopropanation of a tetrahydropyridine (B1245486) followed by stereoselective ring-opening have been developed to access 3-substituted products. nsf.govnih.gov
Biocatalytic Approaches for Chiral Piperazine Intermediates
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral pharmaceutical intermediates. core.ac.uknih.gov The use of microorganisms and isolated enzymes allows for reactions to be performed under mild conditions, often with exceptional enantioselectivity and regioselectivity, thereby avoiding issues like racemization or rearrangement. core.ac.uknih.govresearchgate.net
Enzymes such as lipases, dehydrogenases, and monooxygenases are widely used. core.ac.uknih.gov For example, lipases can be employed in the kinetic resolution of racemic mixtures, such as the enantioselective hydrolysis of a racemic acetate (B1210297) to yield the desired enantiomerically pure alcohol and unreacted acetate. core.ac.uk Dehydrogenases are used for the asymmetric reduction of keto acids to chiral amino acids, which are key precursors for many pharmaceuticals. core.ac.uk These biocatalytic systems can achieve very high enantiomeric excess (>99%) and yields, making them attractive for industrial-scale synthesis of chiral building blocks for complex molecules like (R)-1-Boc-3-(4-fluorophenyl)piperazine. core.ac.uknih.gov
Regioselective Introduction of the 4-Fluorophenyl Moiety
Once the chiral piperazine core is established, the final key step is the regioselective installation of the 4-fluorophenyl group onto one of the nitrogen atoms. Two predominant methods for this transformation are Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution Strategies
Nucleophilic Aromatic Substitution (SNAr) is a viable method for forming the aryl-nitrogen bond, particularly when the aromatic ring is electron-deficient. nih.govchemistrysteps.com The mechanism involves the addition of a nucleophile (the piperazine nitrogen) to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. chemistrysteps.com
For this strategy to be effective in synthesizing aryl piperazines, the aromatic substrate must contain strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a good leaving group (like a halogen). chemistrysteps.com In the context of SNAr, fluoride (B91410) is often the best leaving group among the halogens because the first step, the nucleophilic attack, is the rate-determining step, and the highly electronegative fluorine polarizes the carbon-fluorine bond, making the carbon more susceptible to attack. youtube.com Therefore, a reaction between a chiral piperazine precursor and an activated fluoroaromatic compound, such as 1-fluoro-4-nitrobenzene, can be an effective route.
Buchwald-Hartwig Amination for Aryl Piperazine Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most general and widely used methods for the synthesis of N-arylpiperazines. nih.govorganic-chemistry.org This reaction is highly versatile, coupling a primary or secondary amine with an aryl halide or pseudohalide. organic-chemistry.org
The synthesis of 1-(4-fluorophenyl)piperazine (B120373) derivatives is readily achieved by coupling a suitable piperazine precursor with a 4-fluorophenyl halide, such as 4-fluoroiodobenzene or 4-fluorobromobenzene. researchgate.netnih.gov The reaction requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., RuPhos), and a base (e.g., NaOtBu or Cs₂CO₃) in a suitable solvent like toluene (B28343) or DMSO. nih.gov This method is often preferred due to its broad substrate scope, functional group tolerance, and the ability to be performed under relatively mild conditions. researchgate.netrsc.org Microwave-assisted Buchwald-Hartwig reactions have also been developed to significantly reduce reaction times from hours to minutes while achieving excellent yields. nih.gov
Table 3: Typical Components for Buchwald-Hartwig Amination
| Component | Example(s) | Role | Reference |
|---|---|---|---|
| Aryl Halide | 4-fluoroiodobenzene, 4-fluorobromobenzene | Electrophile | nih.gov |
| Amine | N-Boc-piperazine precursor | Nucleophile | researchgate.net |
| Pd Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Cross-coupling catalyst | nih.govnih.gov |
| Ligand | RuPhos, P(2-furyl)₃, Xantphos | Stabilizes and activates catalyst | nih.govnih.gov |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Amine deprotonation/Halide abstraction | nih.gov |
| Solvent | Toluene, DMSO, DMF | Reaction medium | nih.gov |
Stereochemical Control and Yield Optimization
The strategic introduction of chirality and the optimization of reaction yields are paramount in the synthesis of complex molecules like this compound. This section delves into the critical aspects of controlling diastereoselectivity and enantiomeric excess, as well as the efficient derivatization of the piperazine core.
Diastereoselectivity and Enantiomeric Excess Optimization
Achieving high levels of both diastereoselectivity and enantiomeric excess is a central challenge in the synthesis of highly substituted, stereochemically complex molecules. For 3-substituted piperazines, various catalytic asymmetric methods have been explored to control the formation of the desired stereoisomer.
One prominent strategy involves the catalytic asymmetric hydrogenation of pyrazin-2-ols. Research has demonstrated that palladium-catalyzed asymmetric hydrogenation can produce chiral piperazin-2-ones with excellent diastereoselectivities (often >20:1) and high enantioselectivities (up to 90% ee). dicp.ac.cn The resulting piperazin-2-one (B30754) can then be reduced to the corresponding chiral piperazine. The optimization of this process often involves screening different chiral ligands, solvents, and additives to maximize both yield and stereoselectivity. For instance, gram-scale synthesis has been successfully performed, yielding the desired product without a loss in reactivity or enantioselectivity, highlighting the practical utility of this methodology. dicp.ac.cn
Another powerful approach is the rhodium-catalyzed asymmetric carbometalation. In the synthesis of related 3-substituted piperidines, extensive optimization of reaction conditions has been shown to be critical. nih.govorganic-chemistry.org Researchers found that the combination of a rhodium precursor, a chiral bisphosphine ligand like (S)-Segphos, and an aqueous base in a mixed solvent system provided the target tetrahydropyridines in high yield and with excellent enantioselectivity (e.g., up to 96% ee). nih.gov Deviations from these optimized conditions, such as changes in concentration, the choice of ligand, or the base, led to reduced yields and/or enantioselectivity. nih.gov This underscores the importance of a systematic approach to reaction optimization.
The table below illustrates a typical optimization process for a related catalytic asymmetric reaction, highlighting the impact of different ligands and reaction conditions on the enantiomeric excess (ee) and yield of the product.
Table 1: Optimization of Catalytic Asymmetric Synthesis
| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | [Rh(cod)OH]₂ | (S)-Segphos | Toluene/THP/H₂O | 70 | 81 | 96 |
| 2 | [Rh(cod)OH]₂ | (R)-BINAP | Toluene | 70 | 43 | 83 |
| 3 | [Rh(cod)OH]₂ | (S)-Xyl-P-Phos | Toluene/H₂O | 70 | 50 | 92 |
| 4 | Pd₂(dba)₃ | (S,S)-ANDEN-Ph | Toluene | 25 | - | <10 |
| 5 | Pd₂(pmdba)₃ | (S)-(CF₃)₃-t-BuPHOX | Toluene | 25 | High | 76 |
This table is a representative example based on data for related compounds and is for illustrative purposes.
Furthermore, asymmetric lithiation-trapping of N-Boc piperazines using a chiral ligand such as (-)-sparteine or a (+)-sparteine surrogate has emerged as a powerful tool for the synthesis of enantiopure α-substituted piperazines. nih.gov Mechanistic studies have revealed that the electrophile and the distal N-substituent play a crucial role in determining the yield and enantioselectivity of this transformation. nih.gov
Efficient Derivatization of N-Boc-Piperazine
Once the chiral core of this compound is synthesized with high stereochemical purity, the N-Boc protecting group allows for a wide range of derivatizations at the N4 position to generate libraries of analogues for structure-activity relationship (SAR) studies. The tert-butoxycarbonyl (Boc) group can be readily removed under acidic conditions, and the resulting free amine can be subjected to various functionalization reactions.
Common derivatization strategies include N-alkylation, N-arylation, and acylation. For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a widely used method for introducing alkyl substituents. organic-chemistry.org Palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann-Goldberg reactions are frequently employed for the synthesis of N-arylpiperazines from aryl halides. organic-chemistry.org
The synthesis of piperazine-tethered thiazole (B1198619) compounds showcases a parallel synthesis approach to create a library of diverse molecules. mdpi.com Starting from a core piperazine structure, various carboxylic acids can be coupled to the piperazine nitrogen, leading to a wide array of amide derivatives. This high-throughput approach is invaluable for rapidly exploring the chemical space around a lead compound.
Another example of efficient derivatization is the synthesis of mono-Mannich bases from N-Boc piperazine. mdpi.com This involves the reaction of the deprotected piperazine with an aldehyde and a primary or secondary amine, leading to the introduction of an aminomethyl group.
The table below provides examples of derivatization reactions that can be applied to the N-Boc-piperazine scaffold.
Table 2: Examples of N-Boc-Piperazine Derivatization Reactions
| Starting Material | Reagents and Conditions | Product Type |
|---|---|---|
| N-Boc-piperazine | 1. TFA, DCM; 2. R-CHO, NaBH(OAc)₃ | N-Alkyl piperazine |
| N-Boc-piperazine | 1. TFA, DCM; 2. Ar-X, Pd catalyst, base | N-Aryl piperazine |
| N-Boc-piperazine | 1. TFA, DCM; 2. R-COOH, coupling agent | N-Acyl piperazine |
| N-Boc-piperazine | 1. 6N HCl; 2. Aniline, Formalin, EtOH, reflux | N-((phenylamino)methyl)piperazine |
This table illustrates common derivatization reactions applicable to the N-Boc-piperazine core.
These derivatization strategies, combined with the robust methods for stereochemical control, provide a powerful platform for the development of novel and potent therapeutic agents based on the this compound scaffold.
Mechanistic and Computational Investigations of Reactions Involving R 1 Boc 3 4 Fluorophenyl Piperazine
Elucidation of Reaction Mechanisms in Asymmetric Synthesis
The stereocenter in (R)-1-Boc-3-(4-fluorophenyl)piperazine makes it a key component in asymmetric synthesis. Mechanistic studies are vital to control and optimize reactions, ensuring the retention or controlled transformation of its chiral integrity.
Real-time monitoring of chemical reactions provides deep mechanistic insight, allowing for the precise determination of reaction endpoints, the identification of transient intermediates, and the optimization of reaction parameters. mt.com In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool for achieving this understanding. mdpi.com By inserting a robust Attenuated Total Reflection (ATR) probe directly into a reaction vessel, chemists can track the concentration changes of key reactants, intermediates, and products in real-time without the need for offline sampling. mt.commdpi.com
This technique has been specifically applied to the mechanistic study of reactions involving N-Boc piperazines. In the development of methods for the asymmetric synthesis of enantiopure α-substituted piperazines, in situ IR spectroscopy was used to optimize the lithiation times. acs.orgnih.gov This monitoring is critical because the formation of the lithiated intermediate must be complete to ensure high yields and enantioselectivity, while prolonged reaction times can lead to side reactions like ring fragmentation. acs.orgnih.gov
The principle of this monitoring relies on tracking the characteristic vibrational frequencies of functional groups in the mid-infrared region. mt.com For instance, in the formation of a new product from a piperazine (B1678402) derivative, the disappearance of a reactant's carbonyl stretch (e.g., from the Boc-group) and the appearance of a new band corresponding to a product can be profiled over time, as shown in the generalized table below.
Table 1: Illustrative Application of In Situ IR for Reaction Monitoring
| Reaction Stage | Key Species | Characteristic IR Band (cm⁻¹) | Observation |
| Start | N-Boc Piperazine | ~1690-1700 (C=O stretch) | Strong signal intensity. |
| Intermediate | Lithiated Piperazine | Shift in C-N/C-H bands | Appearance and disappearance of transient signals. |
| Progression | Product Formation | Varies by product | Growth of a new characteristic signal over time. |
| Endpoint | Reactant Depletion | ~1690-1700 (C=O stretch) | Signal intensity plateaus at or near zero. |
This table is illustrative of the data obtained from in-situ IR monitoring; specific wavenumbers vary by the exact molecules and reaction conditions.
This level of process understanding allows for the safe and reliable scale-up of reactions involving valuable chiral intermediates like this compound. mdpi.com
Computational Chemistry Applications in Drug Design
Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. For derivatives of this compound, these methods are used to predict how modifications to the structure will affect target binding, conformation, and physicochemical properties. mdpi.com The piperazine ring is a privileged scaffold in drug design, often used to improve the pharmacological and pharmacokinetic profiles of drug candidates. mdpi.comresearchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method helps to elucidate the binding mode and estimate the strength of the interaction, often expressed as a docking score. nih.gov For arylpiperazine derivatives, docking studies have been crucial in designing potent inhibitors for a wide range of biological targets, including androgen receptors, Dipeptidyl peptidase-IV (DPP-IV), and Poly (ADP-ribose) polymerase-1 (PARP-1). nih.govnih.govnih.gov
For example, in a study of piperazine-substituted naphthoquinone derivatives as potential PARP-1 inhibitors, docking scores ranged from -6.52 to -7.41 kcal/mol for the most promising compounds. nih.gov Following docking, Molecular Dynamics (MD) simulations can be performed to analyze the stability of the predicted ligand-protein complex over time and to refine binding energy calculations using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.govnih.gov These simulations provide a more dynamic picture of the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the active site. nih.gov A study on 1-(4-fluorophenyl)piperazine (B120373), a close analog of the title compound, used docking to predict its binding to the active site of the acetylcholinesterase (AChE) enzyme, a target for Alzheimer's disease. researchgate.netdntb.gov.ua
Table 2: Example Docking and MM/GBSA Scores for Piperazine Derivatives Targeting PARP-1
| Compound ID | Docking Score (kcal/mol) | MM/GBSA Score (kcal/mol) |
| 5 | -7.17 | -52.51 |
| 9 | -7.41 | -43.77 |
| 13 | -7.37 | -62.87 |
Data sourced from a study on piperazine-substituted 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) derivatives. nih.gov
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. For substituted piperazines, conformational analysis is complex due to the flexibility of the six-membered ring (which can adopt chair, boat, or twist-boat forms) and, in N-acylated derivatives like the title compound, restricted rotation around the amide C-N bond. rsc.orgrsc.org Temperature-dependent NMR studies on N-benzoylated piperazines have shown that these compounds exist as a mixture of conformers at room temperature, with distinct energy barriers for ring inversion and amide bond rotation. rsc.orgrsc.org
Computational methods, such as potential energy surface scans using Density Functional Theory (DFT), can predict the most stable, low-energy conformer of a molecule. researchgate.netdntb.gov.ua This was performed for 1-(4-fluorophenyl)piperazine to identify its preferred geometry. researchgate.netdntb.gov.ua Accurately predicting the bioactive conformation is a prerequisite for successful molecular docking, as the scoring functions used to rank binding poses are most effective when the correct conformation is identified. nih.govresearchgate.net The ultimate goal is to predict the binding mode—the specific orientation and conformation a ligand adopts in the protein's binding site—which dictates the interactions that stabilize the complex. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates variations in the chemical structure of a series of compounds with their biological activity. researchgate.net By calculating various molecular descriptors (representing electronic, steric, and hydrophobic properties), QSAR models can be built to predict the activity of novel, unsynthesized compounds. mdpi.com This approach saves significant time and resources in the drug discovery process. researchgate.net
Several QSAR studies have been successfully conducted on piperazine derivatives to design potent inhibitors. mdpi.comekb.egresearchgate.net For instance, a QSAR study on piperazine-based mTORC1 inhibitors identified several key descriptors that significantly correlated with inhibitory activity. mdpi.com Another study on alkylpiperazine-based GSK-3β inhibitors developed a robust 3D-QSAR model with high predictive capability. ekb.eg These models guide the design of new analogs by indicating which structural modifications are likely to enhance potency.
Table 3: Key Molecular Descriptors from a QSAR Study on Piperazine-Based mTORC1 Inhibitors
| Descriptor Type | Descriptor Name | Significance |
| Electronic | Lowest Unoccupied Molecular Orbital Energy (ELUMO) | Correlates with electron-accepting ability. |
| Electronic | Electrophilicity Index (ω) | Measures the energy stabilization when the system acquires additional electronic charge. |
| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability. |
| Physicochemical | Aqueous Solubility (Log S) | Critical for bioavailability. |
| Topological | Topological Polar Surface Area (PSA) | Predicts drug transport properties. |
| Optical | Refractive Index (n) | Related to the density and composition of the molecule. |
Data sourced from a QSAR study on a series of 129 piperazine derivatives. mdpi.com
Table 4: Statistical Validation of a 3D-QSAR Model for Alkylpiperazine-Based GSK-3β Inhibitors
| Parameter | Value | Description |
| Q² | 0.56 | Leave-one-out cross-validation coefficient; indicates good internal predictivity. |
| R² | 0.95 | Conventional determination coefficient; indicates a strong correlation for the training set. |
| R²test | 0.87 | Predictive R² for the external test set; indicates robust external predictive power. |
Data sourced from a study on 36 alkylpiperazine derivatives. ekb.eg
The success of a drug molecule depends not only on its potency but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). Computational methods are used to predict these properties and understand how structural modifications can modulate them. The piperazine ring is often incorporated into drug candidates to improve properties like aqueous solubility and bioavailability due to its two nitrogen atoms, which can act as hydrogen bond acceptors or be protonated at physiological pH. mdpi.comnih.gov
Advanced Analytical Characterization of Chiral R 1 Boc 3 4 Fluorophenyl Piperazine
Determination of Enantiomeric Purity
The assessment of enantiomeric purity is a critical step to quantify the excess of the desired (R)-enantiomer over its (S)-counterpart.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. keyorganics.netmdpi.com The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. For the determination of the enantiomeric excess (ee) of (R)-1-Boc-3-(4-fluorophenyl)piperazine, polysaccharide-based CSPs are particularly effective. cymitquimica.com
Research findings indicate that cellulose-based columns, such as those with tris(3,5-dimethylphenylcarbamate) or tris(4-methylbenzoate) as the chiral selector, demonstrate excellent enantioseparation for chiral amines and their derivatives under normal phase conditions. cymitquimica.com The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. In the synthesis of enantiopure amines, monitoring by chiral HPLC is crucial to ensure high enantiomeric purity, often achieving an enantiomeric excess of greater than 99%. cymitquimica.com
A typical method for the chiral separation of 1-Boc-3-(4-fluorophenyl)piperazine would involve a cellulose-based chiral column with a mobile phase consisting of a mixture of a non-polar solvent and an alcohol.
Table 1: Representative Chiral HPLC Method Parameters
| Parameter | Value |
| Column | Cellulose-based Chiral Stationary Phase (e.g., CHIRALCEL® OD-H) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Expected (R)-enantiomer Retention Time | ~ 8.5 min |
| Expected (S)-enantiomer Retention Time | ~ 10.2 min |
Note: The retention times are illustrative and can vary based on the specific column and exact chromatographic conditions.
Structural Elucidation and Confirmation
Beyond purity, the definitive confirmation of the molecular structure and absolute stereochemistry is essential. High-Resolution Mass Spectrometry and X-ray Crystallography are the gold standards for this purpose.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov This technique can distinguish between compounds with the same nominal mass but different molecular formulas. For this compound, HRMS is used to validate its molecular formula, C15H21FN2O2. The analysis involves comparing the experimentally measured mass of the protonated molecule [M+H]+ to the theoretically calculated mass.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C15H21FN2O2 |
| Calculated Monoisotopic Mass | 280.1587 |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Adduct | [M+H]+ |
| Calculated m/z for [C15H22FN2O2]+ | 281.1660 |
| Measured m/z | 281.1658 |
| Mass Accuracy (ppm) | < 1 |
Note: The measured m/z and mass accuracy are representative values from typical HRMS analysis.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography provides unambiguous proof of the absolute stereochemistry and detailed information about the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and conformational details. While a crystal structure for this compound itself is not publicly available, analysis of the closely related N-(4-fluorophenyl)piperazine core reveals key structural features. chemicalbook.com
In the crystal structures of salts of N-(4-fluorophenyl)piperazine, the piperazine (B1678402) ring consistently adopts a chair conformation. chemicalbook.com The introduction of the tert-butoxycarbonyl (Boc) protecting group at the N1 position generally does not alter this preferred conformation. Conformational analysis of other N-Boc-protected piperidone analogs also shows the prevalence of the chair conformation. bldpharm.com The bulky Boc group and the 4-fluorophenyl substituent will occupy equatorial positions to minimize steric hindrance, which is the thermodynamically more stable arrangement.
Table 3: Key Structural Parameters (Predicted) for this compound
| Structural Feature | Description |
| Piperazine Ring Conformation | Chair |
| Substituent Orientation | The 4-fluorophenyl group at C3 and the Boc group at N1 are expected to be in equatorial positions. |
| Absolute Stereochemistry at C3 | R-configuration |
This detailed structural information is vital for understanding the molecule's interaction with biological targets and for the rational design of new derivatives.
Strategic Role of R 1 Boc 3 4 Fluorophenyl Piperazine As a Pharmaceutical Intermediate and Synthon
Precursor in the Synthesis of Complex Bioactive Molecules and Active Pharmaceutical Ingredients (APIs)
(R)-1-Boc-3-(4-fluorophenyl)piperazine serves as a crucial starting material for the synthesis of a variety of complex bioactive molecules and APIs. The presence of the 4-fluorophenyl group can significantly impact a molecule's electronic properties and biological activity. cymitquimica.com This moiety is a key component in numerous compounds under investigation for a range of therapeutic applications.
For instance, derivatives of 1-(4-fluorophenyl)piperazine (B120373) have been utilized in the synthesis of compounds with potential applications in treating central nervous system disorders. researchgate.net The fluorinated phenylpiperazine structure is also a key feature in certain anti-cancer agents and acetyl-CoA carboxylase (ACC) inhibitors. nih.govossila.com
The strategic placement of the fluorine atom and the chiral center at the 3-position of the piperazine (B1678402) ring allows for the creation of stereochemically defined molecules, which is often essential for achieving desired pharmacological activity and minimizing off-target effects.
Versatility as a Scaffold for Chemical Library Synthesis
The structure of this compound makes it an ideal scaffold for the generation of chemical libraries, which are essential tools in drug discovery for identifying new lead compounds. nih.gov The piperazine ring provides two nitrogen atoms that can be functionalized, allowing for the introduction of diverse substituents. nih.gov
The Boc (tert-butyloxycarbonyl) protecting group on one of the nitrogen atoms allows for controlled, stepwise functionalization. This enables the synthesis of a wide array of derivatives from a common core structure. The unprotected secondary amine provides a reactive handle for various chemical transformations, while the Boc-protected amine remains shielded until its deprotection is desired for further modification. This versatility has been exploited in the solid-phase synthesis of aryl and benzylpiperazines using combinatorial approaches. researchgate.net
Integration into Diverse Drug Architectures
The utility of this compound as a synthon is further highlighted by its ability to be readily integrated into diverse molecular architectures through a variety of well-established chemical reactions.
Formation of Amide Bonds
The secondary amine of this compound readily participates in amide bond formation, a cornerstone reaction in medicinal chemistry. luxembourg-bio.com This reaction is commonly used to link the piperazine moiety to carboxylic acid-containing fragments, leading to the formation of a wide range of drug candidates. The process typically involves the activation of the carboxylic acid using a coupling reagent to facilitate the reaction with the amine. luxembourg-bio.com This approach has been successfully employed in the synthesis of piperazinyl amides of various complex molecules, including derivatives of 18β-glycyrrhetinic acid. nih.gov
Reductive Amination Protocols
Reductive amination is another powerful tool for incorporating the this compound scaffold into larger molecules. nih.gov This reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. This method provides a direct and efficient route to N-alkylated piperazine derivatives. Reductive amination has been a key step in the synthesis of several approved drugs containing a piperazine ring, demonstrating its reliability and importance in pharmaceutical development. nih.gov
Nucleophilic Substitution Reactions
The nucleophilic nature of the secondary amine in this compound allows it to participate in nucleophilic substitution reactions. This is particularly useful for attaching the piperazine ring to aromatic or heteroaromatic systems, a common feature in many drug molecules. nih.gov For example, in the synthesis of Avapritinib, an N-Boc-piperazine derivative is coupled with an electron-deficient chloropyrimidine via an SNAr (nucleophilic aromatic substitution) reaction. nih.gov Similarly, 1-bis(4-fluorophenyl)methyl piperazine is used in one-step syntheses of certain drugs through nucleophilic substitution with halogenated compounds. ossila.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-1-Boc-3-(4-fluorophenyl)piperazine, and how can enantiomeric purity be ensured during synthesis?
- Methodology : The Boc (tert-butoxycarbonyl) group is introduced early to protect the piperazine nitrogen, followed by regioselective functionalization at the 3-position with a 4-fluorophenyl group. Key steps include:
- Use of chiral auxiliaries or enantioselective catalysts during alkylation/arylation to retain the (R)-configuration.
- Chiral resolution via high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) to isolate the desired enantiomer .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm enantiomeric excess (ee) using polarimetry or chiral HPLC .
Q. Which analytical techniques are most effective for characterizing this compound?
- Techniques :
- NMR Spectroscopy : H and C NMR to confirm regiochemistry and Boc-group integrity. The 4-fluorophenyl group shows distinct aromatic splitting patterns () .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the metabolic stability of this compound in preclinical models?
- Experimental Design :
- In vitro assays : Incubate the compound with liver microsomes (e.g., from Wistar rats) to identify oxidative metabolites. LC-MS/MS quantifies parent compound depletion and metabolite formation .
- Kinetic Analysis : Calculate intrinsic clearance (CL) using Michaelis-Menten parameters. Sex differences in metabolism (e.g., male > female in rats) must be accounted for .
- Challenges : The Boc group may hydrolyze under physiological conditions, necessitating stability tests in plasma and simulated gastric fluid.
Q. How can contradictions in reported bioactivity data for fluorophenyl-piperazine derivatives be resolved?
- Strategies :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl) on target binding. For example, 4-fluorophenyl analogs show enhanced serotonin receptor affinity compared to 3-substituted derivatives .
- Molecular Docking : Use crystallographic data (e.g., from hCA II or dopamine transporters) to model interactions. The (R)-configuration may improve steric compatibility with hydrophobic binding pockets .
Q. What are the implications of the Boc group on the compound’s pharmacokinetic and toxicological profile?
- Pharmacokinetics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
